Evidence 1: Minimal Steric Footprint Versus para-Substituted Analogs
The target compound bears no substituent at the benzamide para-position, whereas four commercially available analogs carry substituents of increasing steric bulk: 4-methyl (MW 363.5), 4-bromo (MW 428.4), 4-tert-butyl (MW 405.6), and 4-heptyloxy (MW 463.7) . The unsubstituted parent (MW 349.5) presents a minimal steric profile, which is critical when the binding pocket imposes tight steric constraints; para-substituted analogs may suffer steric clashes or forced conformational changes that alter binding kinetics. In the FABP inhibitor series, para-substitution directly determines whether a compound achieves nanomolar potency (e.g., IC₅₀ = 16 nM for optimized congeners) or becomes inactive, establishing the unsubstituted variant as the structurally unbiased screening control [1].
| Evidence Dimension | Steric bulk (molecular weight and para-substituent size) |
|---|---|
| Target Compound Data | Molecular weight: 349.5 g/mol; para-substituent: -H (van der Waals radius ~1.2 Å) |
| Comparator Or Baseline | 4-Methyl analog: 363.5 g/mol (-CH₃); 4-Bromo analog: 428.4 g/mol (-Br); 4-tert-Butyl analog: 405.6 g/mol (-C(CH₃)₃); 4-Heptyloxy analog: 463.7 g/mol (-OC₇H₁₅) |
| Quantified Difference | Molecular weight increase of 14–114 g/mol relative to parent; van der Waals volume increases of 2- to 10-fold at para-position |
| Conditions | Computational structural comparison based on vendor-reported molecular formulas |
Why This Matters
The unsubstituted parent is the only member of the series that eliminates para-position steric interference, making it the essential negative-control or baseline scaffold for any SAR campaign exploring steric contributions.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Published May 31, 2016. View Source
